molecular formula C23H23NO3 B4611893 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Cat. No.: B4611893
M. Wt: 361.4 g/mol
InChI Key: VRBYHWFDTVRBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoquinoline core structure with methoxy and propan-2-yloxy substituents

Scientific Research Applications

4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying substituents .

Mechanism of Action

The mechanism of action of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to its specific combination of methoxy and propan-2-yloxy substituents, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(3-methoxy-4-propan-2-yloxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-14(2)27-20-11-9-16(12-21(20)26-3)19-13-22(25)24-23-17-7-5-4-6-15(17)8-10-18(19)23/h4-12,14,19H,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBYHWFDTVRBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 2
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 3
Reactant of Route 3
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 4
Reactant of Route 4
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 5
Reactant of Route 5
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 6
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

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